molecular formula C22H32N2O10S B1438551 Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate CAS No. 94200-15-4

Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate

Cat. No.: B1438551
CAS No.: 94200-15-4
M. Wt: 516.6 g/mol
InChI Key: FQWRVSJRQIAPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate is a useful research compound. Its molecular formula is C22H32N2O10S and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,12-14H,6H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWRVSJRQIAPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH2+]CC(=O)C1=CC(=CC(=C1)O)O.CC(C)[NH2+]CC(=O)C1=CC(=CC(=C1)O)O.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240976
Record name Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94200-15-4
Record name Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094200154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[[2-(3,5-dihydroxyphenyl)-2-oxoethyl]isopropylammonium] sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Reactant of Route 2
Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Reactant of Route 3
Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Reactant of Route 4
Reactant of Route 4
Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Reactant of Route 5
Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate
Reactant of Route 6
Reactant of Route 6
Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.